6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound that belongs to the class of pyranoquinolinones This compound is notable for its unique structure, which includes a pyranoquinolinone core with multiple methyl groups and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is carried out in the presence of catalytic amounts of piperidine in an alcohol solvent. The process involves the formation of a Knoevenagel adduct, followed by dehydration and intramolecular cyclization to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.
Scientific Research Applications
6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Biology: Its luminescent properties make it useful for visualizing biological objects and studying cellular processes.
Mechanism of Action
The mechanism by which 6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one exerts its effects is primarily related to its ability to absorb and emit light. The compound’s unique structure allows it to undergo electronic transitions that result in luminescence. This property is harnessed in various applications, such as fluorescence microscopy and solar cells, where the compound acts as a photosensitizer, facilitating energy transfer processes.
Comparison with Similar Compounds
Similar Compounds
3-acyl-6,8,8,9-tetramethyl-2H-pyrano[3,2-g]quinolin-2-ones: These compounds share a similar core structure but differ in the acyl group attached to the pyranoquinolinone ring.
Thiophene derivatives: Compounds containing the thiophene moiety exhibit similar electronic properties and are used in various applications, including organic electronics and pharmaceuticals.
Uniqueness
6,8,8,9-tetramethyl-3-(thiophen-3-ylcarbonyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one stands out due to its combination of a pyranoquinolinone core with a thiophene moiety. This unique structure imparts distinct luminescent properties, making it particularly valuable for applications requiring high quantum yield and photostability.
Properties
Molecular Formula |
C21H19NO3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(thiophene-3-carbonyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C21H19NO3S/c1-12-10-21(2,3)22(4)17-9-18-14(7-15(12)17)8-16(20(24)25-18)19(23)13-5-6-26-11-13/h5-11H,1-4H3 |
InChI Key |
PRAWRWNJCRHLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CSC=C4)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.